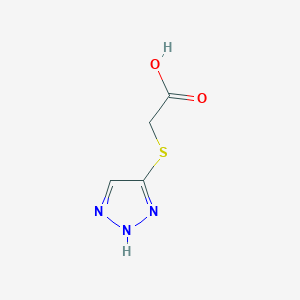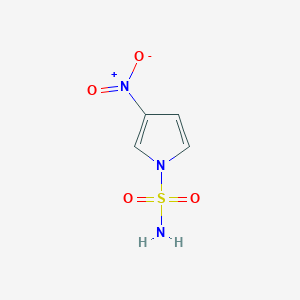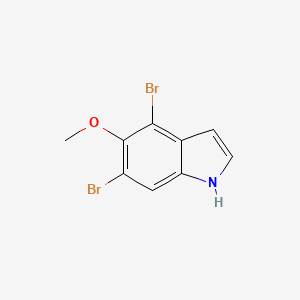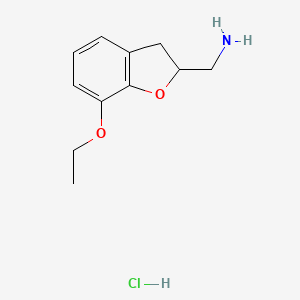![molecular formula C7H7N3O2S B13342516 2-(2-Methylene-2,3,4,6-tetrahydro-5H-imidazo[4,5-d]thiazol-5-ylidene)acetic acid](/img/structure/B13342516.png)
2-(2-Methylene-2,3,4,6-tetrahydro-5H-imidazo[4,5-d]thiazol-5-ylidene)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Methylene-2,3,4,6-tetrahydro-5H-imidazo[4,5-d]thiazol-5-ylidene)acetic acid is a complex organic compound that belongs to the class of heterocyclic compounds This compound features an imidazo[4,5-d]thiazole core, which is a fused bicyclic structure containing both nitrogen and sulfur atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methylene-2,3,4,6-tetrahydro-5H-imidazo[4,5-d]thiazol-5-ylidene)acetic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a thioamide with an α-halo ketone can lead to the formation of the imidazo[4,5-d]thiazole core.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques to scale up the production while maintaining the quality of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-Methylene-2,3,4,6-tetrahydro-5H-imidazo[4,5-d]thiazol-5-ylidene)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methylene group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
2-(2-Methylene-2,3,4,6-tetrahydro-5H-imidazo[4,5-d]thiazol-5-ylidene)acetic acid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic applications, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Wirkmechanismus
The mechanism of action of 2-(2-Methylene-2,3,4,6-tetrahydro-5H-imidazo[4,5-d]thiazol-5-ylidene)acetic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Imidazole derivatives: Compounds with similar imidazole cores but different substituents.
Thiazole derivatives: Compounds with thiazole rings and varying functional groups.
Indole derivatives: Compounds with indole structures that share some chemical properties
Uniqueness
2-(2-Methylene-2,3,4,6-tetrahydro-5H-imidazo[4,5-d]thiazol-5-ylidene)acetic acid is unique due to its specific combination of the imidazo[4,5-d]thiazole core with methylene and acetic acid groups. This unique structure imparts distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds .
Eigenschaften
Molekularformel |
C7H7N3O2S |
|---|---|
Molekulargewicht |
197.22 g/mol |
IUPAC-Name |
(2Z)-2-(2-methylidene-4,6-dihydro-3H-imidazo[4,5-d][1,3]thiazol-5-ylidene)acetic acid |
InChI |
InChI=1S/C7H7N3O2S/c1-3-8-6-7(13-3)10-4(9-6)2-5(11)12/h2,8-10H,1H2,(H,11,12)/b4-2- |
InChI-Schlüssel |
GXBZPMMRFOPGDA-RQOWECAXSA-N |
Isomerische SMILES |
C=C1NC2=C(S1)N/C(=C\C(=O)O)/N2 |
Kanonische SMILES |
C=C1NC2=C(S1)NC(=CC(=O)O)N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![tert-butyl N-[(3S,4R)-3-methoxypiperidin-4-yl]carbamate](/img/structure/B13342482.png)


![7,8-Dihydrooxepino[3,2-b]pyridin-9(6H)-one](/img/structure/B13342490.png)



